molecular formula C16H24O2 B14831905 2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene CAS No. 1243288-54-1

2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene

Katalognummer: B14831905
CAS-Nummer: 1243288-54-1
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: OMMLPEGOOPSQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene involves several steps, typically starting with the preparation of the benzene ring and subsequent introduction of the tert-butoxy, cyclopropoxy, and isopropyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the tert-butoxy, cyclopropoxy, or isopropyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-Tert-butoxy-4-cyclopropoxy-1-isopropylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzene ring, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

1243288-54-1

Molekularformel

C16H24O2

Molekulargewicht

248.36 g/mol

IUPAC-Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene

InChI

InChI=1S/C16H24O2/c1-11(2)14-9-8-13(17-12-6-7-12)10-15(14)18-16(3,4)5/h8-12H,6-7H2,1-5H3

InChI-Schlüssel

OMMLPEGOOPSQOI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.